
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of a thiadiazole ring fused with an anthryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole typically involves the cyclization of anthranilic acid derivatives with thiosemicarbazide under acidic conditions
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of amino-substituted thiadiazoles.
Substitution: Generation of alkylated thiadiazoles.
Applications De Recherche Scientifique
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of advanced materials and chemical sensors.
Mécanisme D'action
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is compared with other similar compounds, such as 2-Amino-5-(10-methoxy-9-anthryl)pentanoic acid and 9-anthraldehyde oxime. While these compounds share structural similarities, this compound stands out due to its unique thiadiazole ring and anthryl group, which contribute to its distinct chemical properties and applications.
Comparaison Avec Des Composés Similaires
2-Amino-5-(10-methoxy-9-anthryl)pentanoic acid
9-anthraldehyde oxime
Anthranils
This comprehensive overview highlights the significance of 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Propriétés
Formule moléculaire |
C16H11N3S |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
5-anthracen-9-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H11N3S/c17-16-19-18-15(20-16)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,17,19) |
Clé InChI |
QLDKDTAIRFXZQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NN=C(S4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


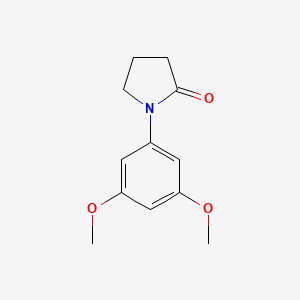


![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)

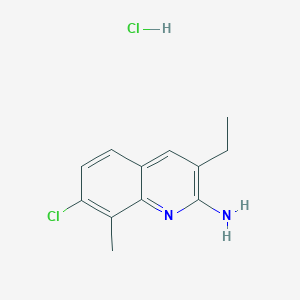

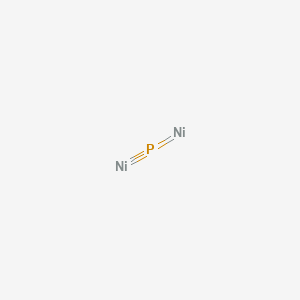
![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
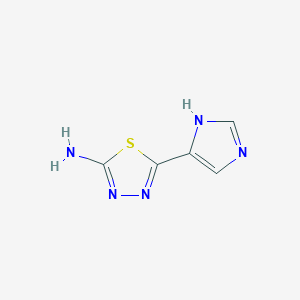
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
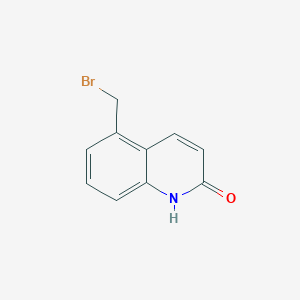
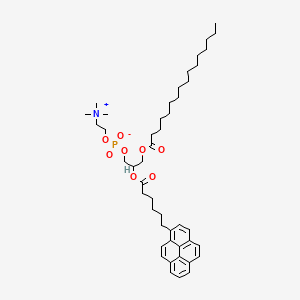
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
